

The Structure and Domains of LKB1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *LK 11*

Cat. No.: *B1674907*

[Get Quote](#)

An In-depth Examination of the LKB1 Protein for Researchers, Scientists, and Drug Development Professionals

Introduction

Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a master tumor suppressor kinase pivotal in the regulation of cellular metabolism, proliferation, and polarity. Encoded by the STK11 gene, mutations in LKB1 are linked to Peutz-Jeghers syndrome, a hereditary disorder characterized by an increased risk for various cancers. LKB1 functions as a primary upstream kinase for AMP-activated protein kinase (AMPK) and 12 other AMPK-related kinases, placing it at the heart of a signaling network that governs cellular energy homeostasis. This technical guide provides a comprehensive overview of the LKB1 protein's structure, its distinct functional domains, and the experimental methodologies used to investigate its biological roles.

LKB1 Protein Architecture

The human LKB1 protein is a 433-amino acid serine/threonine kinase with a modular structure that dictates its function and regulation.^[1] It is organized into three principal domains: an N-terminal regulatory domain, a central catalytic kinase domain, and a C-terminal regulatory domain.^[2] The full-length protein has a molecular weight of approximately 50-54 kDa.^[3]

N-Terminal Domain (NTD)

The N-terminal domain of LKB1 is a largely unstructured region that contains a critical nuclear localization signal (NLS). This basic motif, PRRKRA, is essential for the import of LKB1 into the nucleus, a key aspect of its subcellular localization and function.[4]

Kinase Domain (KD)

The central kinase domain is the catalytic core of LKB1, responsible for its phosphotransferase activity. This domain shares the conserved bilobal structure of other protein kinases.[5] The majority of cancer-associated mutations in LKB1 are found within this domain, typically leading to a loss of its kinase activity and, consequently, its tumor-suppressive functions.

C-Terminal Domain (CTD)

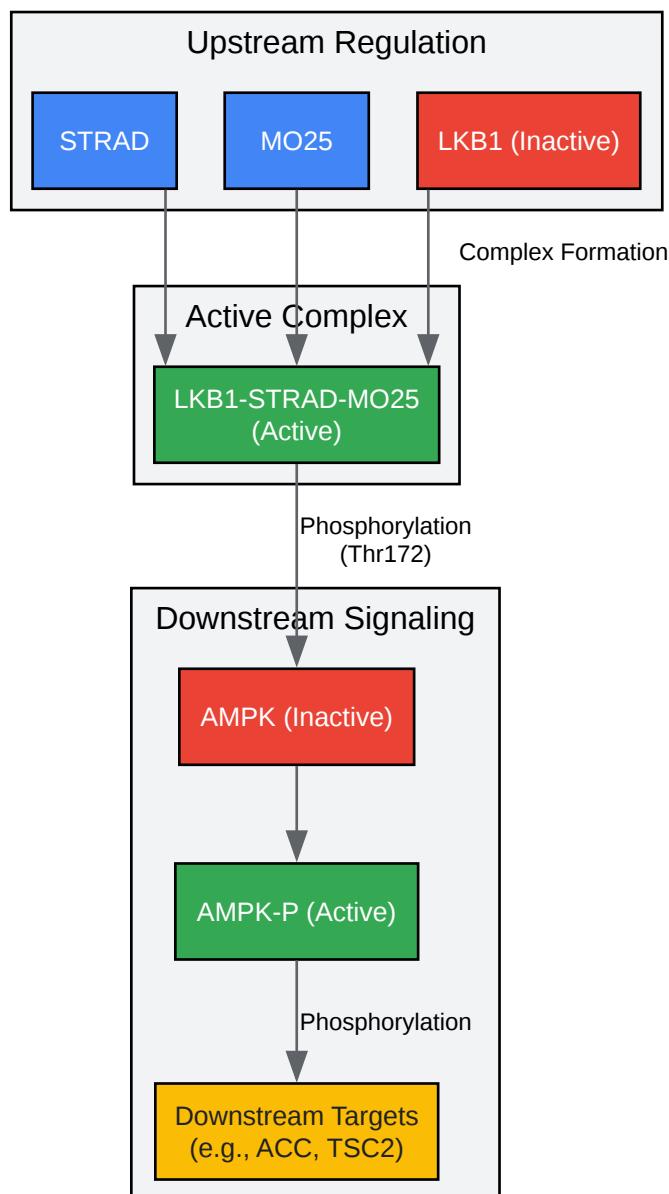
The C-terminal domain of LKB1 is a regulatory region that contains several sites for post-translational modifications, most notably a farnesylation motif (a CAAX box). This lipid modification is crucial for LKB1's localization to the plasma membrane and its role in cell polarity.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the human LKB1 protein and its kinase activity.

Table 1: LKB1 Protein Domain and Splice Variant Characteristics

Feature	Description	Reference
Full-Length Protein (LKB1L)	433 amino acids	[1]
~52 kDa	[1]	
Short Splice Variant (LKB1S)	404 amino acids	[7]
~48 kDa	[7]	
N-Terminal Domain (NTD)	Residues 1-43	[4]
~4.9 kDa	Calculated	
Kinase Domain (KD)	Residues 44-309	[7]
~30.7 kDa	Calculated	
C-Terminal Domain (CTD)	Residues 310-433	[7]
~14.1 kDa	Calculated	
Nuclear Localization Signal (NLS)	Residues 38-43 (PRRKRA)	[4]


Table 2: Kinetic Parameters of LKB1 Kinase Activity

The kinase activity of the LKB1-STRAD-MO25 complex has been characterized using various peptide substrates derived from the activation loop (T-loop) of its downstream targets.

Peptide Substrate (from)	Km (μM)	Vmax (units/mg)	Reference
NUAK2	150	1200	[8]
AMPK α 1	1400	800	[8]
BRSK2	200	1200	[8]
QIK	250	1100	[8]
SIK	250	1000	[8]
MARK1	300	1100	[8]
QSK	400	1000	[8]
BRSK1	500	1100	[8]
MARK2	700	1000	[8]
MARK3	800	800	[8]
MARK4	1000	900	[8]
MELK	> 2000	< 100	[8]

Key Signaling Pathway: LKB1-AMPK Axis

LKB1's best-characterized role is the activation of AMPK in response to energetic stress. This is achieved through the formation of a heterotrimeric complex with the pseudokinase STRAD and the scaffolding protein MO25. This complex phosphorylates AMPK on threonine 172 (Thr172) within its activation loop, leading to its activation.[\[9\]](#) Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis.

[Click to download full resolution via product page](#)

Figure 1. LKB1 activation and downstream signaling to AMPK.

Experimental Protocols

Co-Immunoprecipitation of LKB1 and STRAD

This protocol describes the co-immunoprecipitation of LKB1 and its binding partner STRAD from cell lysates.

Materials:

- Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
- Anti-LKB1 antibody (for immunoprecipitation)
- Anti-STRAD antibody (for western blot detection)
- Protein A/G magnetic beads
- Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20)
- Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

- Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer.
- Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
- Immunoprecipitation: Add the anti-LKB1 antibody to the pre-cleared lysate and incubate with gentle rotation to allow for the formation of antibody-antigen complexes.
- Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.
- Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.
- Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-STRAD antibody.

Figure 2. Experimental workflow for LKB1-STRAD co-immunoprecipitation.

Western Blotting for LKB1 Detection

This protocol outlines the detection of LKB1 protein in cell lysates by western blotting.

Materials:

- Cell lysates
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: anti-LKB1 (e.g., 1:1000 dilution)
- Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG (e.g., 1:5000 dilution)
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Separation: Separate proteins in the cell lysates by SDS-PAGE.
- Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-LKB1 antibody.
- Washing: Wash the membrane to remove unbound primary antibody.

- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
- Washing: Wash the membrane to remove unbound secondary antibody.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vitro LKB1 Kinase Assay

This protocol describes a method to measure the kinase activity of the LKB1 complex in vitro.

Materials:

- Purified active LKB1/STRAD/MO25 complex
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β -glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
- Substrate peptide (e.g., AMARA or LKBtide)
- [γ -³²P]ATP
- P81 phosphocellulose paper
- Phosphoric acid (for washing)
- Scintillation counter

Procedure:

- Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, substrate peptide, and purified LKB1 complex.
- Initiate Reaction: Start the reaction by adding [γ -³²P]ATP.
- Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
- Stop Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

- **Washing:** Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ -³²P]ATP.
- **Quantification:** Measure the incorporation of ³²P into the substrate peptide using a scintillation counter.

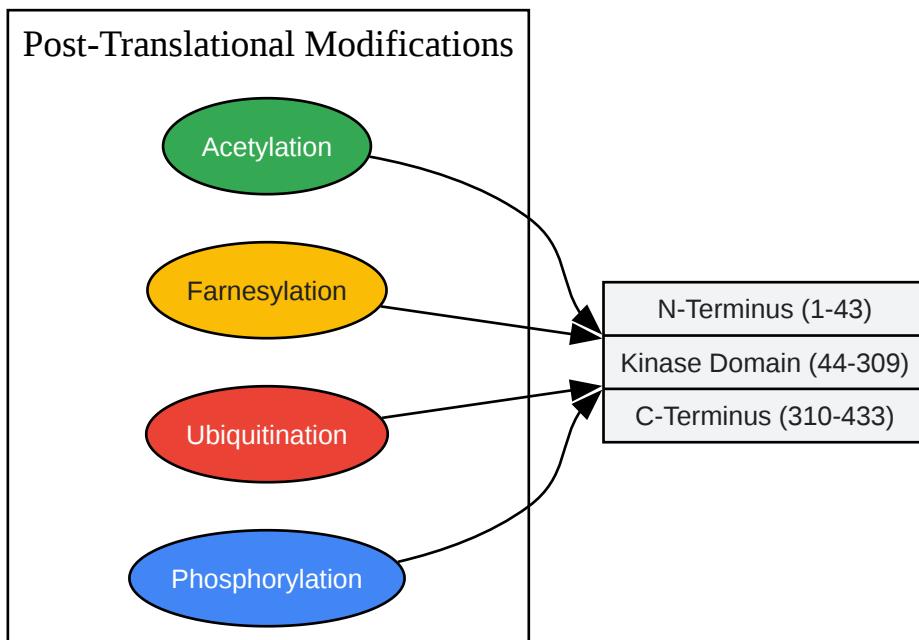
X-ray Crystallography of the LKB1-STRAD-MO25 Complex

This protocol provides a general overview of the steps involved in determining the crystal structure of the LKB1 complex.

Materials:

- Highly purified and concentrated LKB1/STRAD/MO25 complex
- Crystallization screens and reagents
- Cryoprotectant
- X-ray diffraction equipment (synchrotron source recommended)

Procedure:


- **Protein Purification:** Express and purify the LKB1, STRAD, and MO25 proteins, and reconstitute the complex.
- **Crystallization:** Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to identify conditions that yield well-diffracting crystals.
- **Cryo-protection:** Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.
- **Data Collection:** Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data.
- **Structure Determination:** Process the diffraction data and solve the crystal structure using methods such as molecular replacement or experimental phasing.

- Model Building and Refinement: Build an atomic model of the complex into the electron density map and refine it to obtain the final structure.[10]

Post-Translational Modifications of LKB1

The function and activity of LKB1 are regulated by a variety of post-translational modifications (PTMs).

- Phosphorylation: LKB1 can be phosphorylated at multiple sites, which can modulate its activity and interaction with other proteins.
- Ubiquitination: Ubiquitination of LKB1 can target it for proteasomal degradation, thereby regulating its protein levels.
- Farnesylation: As mentioned, farnesylation at the C-terminus is crucial for membrane localization and cell polarity functions.[6]
- Acetylation and SUMOylation: These modifications have also been reported to influence LKB1 function, although their roles are less well-characterized.

[Click to download full resolution via product page](#)

Figure 3. Domain structure and major post-translational modifications of LKB1.

Conclusion

LKB1 is a multifaceted serine/threonine kinase with a well-defined domain structure that is central to its function as a tumor suppressor. Its activity is tightly regulated by its interaction with STRAD and MO25, its subcellular localization, and a variety of post-translational modifications. A thorough understanding of the structure and domains of LKB1 is essential for the development of novel therapeutic strategies that target the LKB1 signaling pathway in cancer and metabolic diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate biology of this critical protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting Protein Molecular Weight Based on the Amino acid Sequence | MtoZ Biolabs [mtoz-biolabs.com]
- 5. LKB1 (D60C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Structure of the LKB1-STRAD-MO25 complex reveals an allosteric mechanism of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Structure and Domains of LKB1: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674907#the-structure-and-domains-of-the-lkb1-protein\]](https://www.benchchem.com/product/b1674907#the-structure-and-domains-of-the-lkb1-protein)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com